5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
1178302-72-1 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-9-11(4-6)5-7-1-2-10-12-7/h1-4H,5H2 |
InChI Key |
NHPMBHFZXHCLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CN2C=C(C=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Bromo 1h Pyrazol 1 Yl Methyl 1,2 Oxazole and Analogous Structures
Strategies for the Construction of the 1,2-Oxazole Ring System
The formation of the 1,2-oxazole heterocycle can be accomplished through several reliable synthetic routes. The most prominent of these are the [3+2] cycloaddition reactions involving nitrile oxides and the condensation of hydroxylamine (B1172632) with three-carbon building blocks. nih.gov Intramolecular cyclizations and subsequent oxidation of precursor rings also serve as viable pathways. nih.govresearchgate.netorganic-chemistry.org
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, is a powerful and widely used method for constructing the 1,2-oxazole core. nih.govnih.govchem-station.com This [3+2] cycloaddition is highly efficient for forming the five-membered heterocyclic ring. tandfonline.comtandfonline.com The reaction's versatility allows for the synthesis of both 1,2-oxazolines (from alkenes) and the fully aromatic 1,2-oxazoles (from alkynes). nih.govresearchgate.net
Nitrile oxides are reactive intermediates and are typically generated in situ to prevent their rapid dimerization into furoxans. chem-station.comtandfonline.com Several methods exist for their in situ formation from stable precursors. researchgate.netresearchgate.netacs.org
One of the most common methods is the base-induced dehydrohalogenation of hydroximoyl chlorides. acs.org Another prevalent technique is the oxidation of aldoximes. researchgate.nettandfonline.com A variety of oxidizing agents can be employed for this transformation, including reagents like N-bromosuccinimide (NBS), chloramine-T, and hypervalent iodine compounds. researchgate.netrsc.org Green chemistry approaches have also been developed, utilizing systems such as NaCl/Oxone for the oxidation of aldoximes, which avoids the production of organic byproducts from the oxidant. acs.org
| Precursor | Reagent(s) | Nitrile Oxide Generation Method |
| Hydroximoyl Chlorides | Triethylamine (Et3N) or other bases | Dehydrohalogenation |
| Aldoximes | N-Bromosuccinimide (NBS)/Base | Oxidation |
| Aldoximes | Hypervalent Iodine (e.g., HTIB) | Oxidation mdpi.com |
| Aldoximes | NaCl/Oxone | Green Oxidation acs.org |
| Primary Nitro Compounds | Phenyl isocyanate | Dehydration |
| O-Silylated Hydroxamic Acids | Triflic anhydride (B1165640) (Tf2O)/Base | Dehydration acs.org |
Once generated, the nitrile oxide rapidly undergoes a cycloaddition reaction with a suitable dipolarophile present in the reaction mixture. researchgate.net The choice of dipolarophile determines the nature of the final product.
Cycloaddition with Alkynes: The reaction of a nitrile oxide with an alkyne directly yields a 3,5-disubstituted 1,2-oxazole. This method is highly regioselective, providing a direct route to the aromatic heterocyclic system. rsc.org The use of terminal alkynes is common, leading to products with a specific substitution pattern. rsc.org
Cycloaddition with Alkenes: When an alkene is used as the dipolarophile, the initial product is a 1,2-oxazoline (also known as a 4,5-dihydro-1,2-oxazole). chem-station.commdpi.com This reaction is also typically regioselective. mdpi.com The resulting 1,2-oxazoline can then be oxidized in a subsequent step to form the corresponding 1,2-oxazole.
| Dipolarophile | Product Type | Key Features |
| Alkyne (R-C≡C-R') | 1,2-Oxazole | Direct formation of the aromatic ring; high regioselectivity. rsc.org |
| Alkene (R-CH=CH-R') | 1,2-Oxazoline | Forms a non-aromatic precursor; requires subsequent oxidation to form 1,2-oxazole. mdpi.com |
A classical and fundamental approach to the 1,2-oxazole ring involves the reaction of hydroxylamine with a compound containing a three-carbon chain with electrophilic centers, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov This method relies on a condensation-cyclization sequence.
In a typical procedure, a 1,3-diketone is reacted with hydroxylamine hydrochloride. nih.gov The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to furnish the 1,2-oxazole ring. nih.gov This pathway allows for the synthesis of various substituted 1,2-oxazoles, with the substitution pattern on the final ring being dictated by the structure of the starting dicarbonyl compound. Similarly, α,β-unsaturated ketones can react with hydroxylamine to yield 1,2-oxazolines, which can be subsequently oxidized. researchgate.net
| Carbonyl Precursor | Product | Description |
| 1,3-Diketone | 1,2-Oxazole | Direct formation of the 1,2-oxazole ring via condensation, cyclization, and dehydration. nih.gov |
| α,β-Unsaturated Ketone | 1,2-Oxazoline | Forms the 1,2-oxazoline ring, which can be a final product or an intermediate for oxidation. researchgate.net |
| β-Enamino ketoester | 1,2-Oxazole | A two-step process where a 1,3-diketone is first converted to an enaminone, which then reacts with hydroxylamine. nih.gov |
Intramolecular cyclization offers an efficient strategy for constructing the 1,2-oxazole ring, often with excellent control over stereochemistry. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com In this approach, the nitrile oxide and the dipolarophile (an alkene or alkyne) are present within the same molecule. mdpi.commdpi.com Upon in situ generation of the nitrile oxide, it is trapped intramolecularly by the tethered dipolarophile, leading to the formation of a fused bicyclic system containing the 1,2-oxazole or 1,2-oxazoline ring. mdpi.commdpi.com
Another intramolecular approach involves the oxidation of propargylamines to the corresponding oximes, followed by a copper-mediated intramolecular cyclization to provide a range of 1,2-oxazoles. organic-chemistry.org This one-pot sequence is notable for its functional group compatibility and good yields. organic-chemistry.org Similarly, α,β-acetylenic oximes can undergo cycloisomerization catalyzed by gold salts to produce substituted 1,2-oxazoles. organic-chemistry.org
| Strategy | Precursor | Conditions |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Molecule with both aldoxime and alkene/alkyne moieties | In situ nitrile oxide generation (e.g., with bleach) |
| Oxidation/Cyclization of Propargylamines | Propargylamine | Oxidation (e.g., with m-CPBA) followed by CuCl-mediated cyclization organic-chemistry.org |
| Cycloisomerization of Acetylenic Oximes | α,β-Acetylenic oxime | AuCl3 catalyst organic-chemistry.org |
As mentioned previously, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes yields 1,2-oxazolines. mdpi.com To obtain the corresponding aromatic 1,2-oxazole, an oxidation step is required. This dehydrogenation reaction introduces a double bond into the ring. Various oxidizing agents can be employed to effect this transformation. For instance, the conversion of a 1,2-oxazoline cycloadduct to a 1,2-oxazole can be part of a synthetic sequence to achieve specific substitution patterns that may not be directly accessible from alkyne cycloadditions. mdpi.com This two-step process of cycloaddition followed by oxidation expands the synthetic utility of the nitrile oxide cycloaddition methodology.
| Precursor | Product | Common Reagents |
| 1,2-Oxazoline (4,5-Dihydro-1,2-oxazole) | 1,2-Oxazole | Manganese dioxide (MnO2), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| N-Propargylamides | (E)-5-Iodomethylene-2-oxazolines | (Diacetoxyiodo)benzene (PIDA)/Lithium Iodide (LiI) rsc.org |
1,3-Dipolar Cycloaddition Reactions (e.g., nitrile oxides with alkenes/alkynes)
Strategies for the Synthesis of the 4-Bromo-1H-pyrazole Moiety
The 4-bromo-1H-pyrazole core is a crucial building block, and its synthesis can be approached through several reliable methods. These strategies primarily involve either building the pyrazole (B372694) ring with the bromine atom already in place or introducing the bromine atom onto a pre-formed pyrazole ring.
A foundational and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com To obtain the 4-bromo-1H-pyrazole moiety, a brominated 1,3-dicarbonyl compound can be employed as the starting material.
The general reaction mechanism proceeds through the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl group, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com The reaction of aryl or heteroaryl hydrazines with fluorinated β-diketones, for example, can yield a variety of trifluoromethylpyrazoles and related compounds. cdnsciencepub.com
One-pot syntheses have been developed to streamline this process. For instance, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines to form pyrazoles in a consecutive multicomponent reaction. beilstein-journals.org Similarly, a one-pot protocol for the regioselective synthesis of 4-bromopyrazole derivatives has been reported, starting from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions, catalyzed by silica (B1680970) gel-supported sulfuric acid. researchgate.net
| Reactant 1 | Reactant 2 | Brominating Agent | Catalyst | Conditions | Product | Yield | Reference |
| 1,3-Diketone | Arylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free | 4-Bromo-1,3,5-trisubstituted pyrazole | High | researchgate.net |
| Acetylacetone | Various Arylhydrazines | NBSac | H₂SO₄/SiO₂ | Optimal | 4-bromo-3,5-dimethyl-N-arylpyrazoles | Excellent | researchgate.net |
| Benzoylacetone | Arylhydrazines | NBSac | H₂SO₄/SiO₂ | Optimal | 4-bromopyrazoles | High | researchgate.net |
Direct halogenation of a pre-synthesized pyrazole ring is a common and effective strategy for introducing a bromine atom at the 4-position. The C4 position of the pyrazole ring is the most nucleophilic and is therefore susceptible to electrophilic substitution. researchgate.netresearchgate.net
Various brominating agents can be employed for this purpose. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are widely used in solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) to afford 4-halopyrazoles in excellent yields under mild conditions, often without the need for a catalyst. researchgate.net The reaction of pyrazoles with N-halosuccinimides in water has also been shown to be an efficient method for 4-C halogenation. researchgate.net
A metal-free protocol has been developed for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using NXS (where X can be Br, I, or Cl) at room temperature, with dimethyl sulfoxide (B87167) (DMSO) acting as both a catalyst and a solvent. beilstein-archives.org Another approach involves the use of Oxone and sodium halide salts in water under ambient conditions, which provides an inexpensive and operationally simple method for the synthesis of 4-chloro and 4-bromopyrazoles. researchgate.net
For precursors like 4-bromo-3-methylpyrazole, oxidation of the methyl group can yield the corresponding carboxylic acid, 4-bromo-1H-pyrazole-3-carboxylic acid, which is another valuable intermediate. guidechem.com
| Pyrazole Substrate | Halogenating Agent | Solvent | Conditions | Product | Yield | Reference |
| Pyrazole | N-halosuccinimide (NXS) | CCl₄ or water | Mild, no catalyst | 4-Halopyrazole | Excellent | researchgate.net |
| 3-Aryl-1H-pyrazol-5-amine | NXS (X = Br, I, Cl) | DMSO | Room temperature | 4-Halogenated pyrazole | Moderate to excellent | beilstein-archives.org |
| Alkyl, aryl, allyl, and benzyl (B1604629) substituted pyrazoles | Oxone, Sodium Halide | Water | Ambient | 4-Chloro and 4-bromopyrazoles | Up to 93% | researchgate.net |
Transition metal-catalyzed reactions offer powerful and versatile methods for the synthesis and functionalization of pyrazole rings. These reactions often provide access to a wide range of functionalized pyrazoles in a single step, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-C bonds. acs.org For instance, a Suzuki coupling can be used for the functionalization of pyrazoles by reacting in situ generated p-bromophenylpyrazoles with boronic acids or their esters. beilstein-journals.org Copper-catalyzed three-component reactions of enaminones, aryl halides, and hydrazines can lead to the formation of 1,3-substituted pyrazoles through a domino reaction involving initial cyclization followed by a Ullmann coupling. beilstein-journals.org
Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines provides a route to pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org Furthermore, iron-catalyzed reactions of diarylhydrazones and vicinal diols allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Suzuki Coupling | Palladium | p-Bromophenylpyrazoles, Boronic acids | Biaryl-substituted pyrazoles | beilstein-journals.org |
| Ullmann Coupling | Copper | Enaminones, Aryl halides, Hydrazines | 1,3-Substituted pyrazoles | beilstein-journals.org |
| Dehydrogenative Coupling | Ruthenium | 1,3-Diols, Arylhydrazines | Pyrazoles | organic-chemistry.org |
| Regioselective Synthesis | Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted pyrazoles | organic-chemistry.org |
Formation of the Methylene (B1212753) Linker and Inter-Ring Coupling Strategies
Once the 4-bromo-1H-pyrazole and a suitable 1,2-oxazole precursor are synthesized, the next crucial step is their coupling via a methylene linker. This is typically achieved through C-N or C-C bond-forming reactions.
While the linkage in the target molecule is a C-N bond (alkylation of the pyrazole nitrogen), it is relevant to discuss C-C bond formation strategies as they are central to the synthesis of analogous structures and more complex heterocyclic systems. Transition metal-catalyzed cross-coupling reactions are the cornerstone for forging C-C bonds between heterocyclic rings. rsc.org
The Negishi cross-coupling reaction, which employs organozinc reagents and a palladium catalyst, is a valuable tool for C-C bond formation, particularly in the presence of functional groups, and has been successfully applied in the synthesis of C-substituted pyrazoles. beilstein-journals.org The Suzuki-Miyaura reaction is another highly efficient method for aryl-aryl bond formation and is widely used in the preparation of highly functionalized molecules. acs.org
A common and direct strategy for the synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole involves the N-alkylation of 4-bromo-1H-pyrazole with a 1,2-oxazole derivative bearing a leaving group on the methyl substituent, such as 5-(chloromethyl)-1,2-oxazole or 5-(bromomethyl)-1,2-oxazole.
This sequential approach first focuses on preparing the individual heterocyclic precursors. The 4-bromo-1H-pyrazole is synthesized using one of the methods described in section 2.2. The 5-(halomethyl)-1,2-oxazole can be prepared through various routes, often involving the cyclization of a suitable precursor.
The coupling step is a nucleophilic substitution reaction where the nitrogen atom of the 4-bromo-1H-pyrazole ring attacks the electrophilic carbon of the methylene linker, displacing the halide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.
Sequential metalation and functionalization can also be employed. For example, pyrazole 1-oxides can be regioselectively deprotonated at C-5 or undergo bromine-magnesium exchange at C-3 or C-4, followed by transmetalation and palladium-catalyzed cross-coupling to introduce various substituents. nih.gov
Multicomponent Reactions (MCRs) for Direct Assembly of the Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for assembling complex molecules like the pyrazole-oxazole scaffold. mdpi.com These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity. acs.org While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core pyrazole and oxazole (B20620) rings, which can then be linked.
For instance, the synthesis of highly functionalized pyrazole derivatives is often achieved through MCRs. A common approach involves the condensation of a β-ketoester, an aldehyde, hydrazine, and an active methylene compound. mdpi.com One notable example is the four-component reaction to produce pyrano[2,3-c]pyrazole derivatives, which proceeds through a Knoevenagel condensation/Michael addition/O-cyclization sequence in an aqueous medium. mdpi.com Similarly, pyrazoles can be formed via a [2+2+1] multicomponent coupling of alkynes, nitriles, and a titanium imido complex, which innovatively forms the N-N bond during the reaction. nih.gov
The oxazole ring can also be assembled via MCRs. Copper (I) and zinc (II) catalyzed one-pot MCRs of aldehydes, alkynes, acid chlorides, and a nitrogen source can yield oxazole derivatives. kthmcollege.ac.in The versatility of MCRs suggests a plausible, albeit hypothetical, pathway where precursors for the 4-bromopyrazole and the 5-(halomethyl)-1,2-oxazole moieties could be combined in a one-pot reaction, potentially with a linking agent, to directly assemble the target scaffold.
Table 1: Examples of Multicomponent Reactions for Pyrazole and Analogous Scaffolds
| Catalyst/Medium | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine/Water | Aromatic aldehydes, hydrazine hydrate (B1144303), β-ketoesters, malononitrile | Pyrano[2,3-c]pyrazoles | 85-93% | mdpi.com |
| Montmorillonite K10 | Aldehydes, malononitrile, hydrazine hydrate, ethyl 4-chloro-3-oxobutanoate, 5-methyl-1,3,4-thiadiazole-2-thiol | Pyrano[2,3-c]pyrazoles | 81-91% | mdpi.com |
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry increasingly relies on advanced energy sources and green chemistry principles to optimize reactions, reduce environmental impact, and improve efficiency. benthamdirect.comresearchgate.net These techniques are particularly relevant for the synthesis of heterocyclic compounds like pyrazoles and oxazoles. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity through efficient and uniform heating. rsc.orgacs.org The synthesis of pyrazole and oxazole derivatives has benefited significantly from this technology. nih.govtandfonline.com
For example, the cyclization of chalcone (B49325) analogs with hydrazine hydrate to form pyrazole derivatives can be achieved efficiently under microwave irradiation. nih.gov Similarly, 5-amino-1H-pyrazole derivatives have been synthesized in good yields from 2-cyano-3-ethoxyacrylonitrile and furan-2-carbohydrazide (B108491) compounds using microwave assistance. tandfonline.com This method often allows for solvent-free conditions, further enhancing its green credentials. researchgate.netnih.gov The synthesis of pyrazole and oxadiazole hybrids has shown a significant reduction in reaction time from 7–9 hours under conventional heating to just 9–10 minutes with microwave assistance, with yields improving to 79–92%. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Analogs
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Pyrazole-oxadiazole hybrid synthesis | 7-9 h, Lower Yields | 9-10 min, 79-92% | acs.org |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, including pyrazoles and oxazoles. benthamdirect.comijpsonline.com For instance, the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids via a multicomponent reaction was achieved in 55-65 minutes with yields of 91-97% under ultrasound irradiation at 50°C. mdpi.com The synthesis of isoxazole (B147169) derivatives through one-pot, five-component reactions also shows remarkable efficiency improvements with ultrasound, reducing reaction times from 24 hours to 75 minutes and boosting yields. preprints.org Sonochemical methods are noted for being energy-efficient and often lead to easier product purification. researchgate.net
Table 3: Ultrasound-Assisted Synthesis of Heterocyclic Scaffolds
| Product Type | Reaction Time | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Isoxazole-linked 1,2,3-triazoles | 75 min | 94% | Reduced reaction time from 24h, improved yield | preprints.org |
| Pyrazol-4-yl-thiazolidin-4-ones | 55-65 min | 91-97% | Short reaction time, high yield | mdpi.com |
Mechanochemical Synthesis
Mechanochemistry, typically involving ball milling or grinding, induces chemical reactions in the solid state by applying mechanical energy. rsc.org This technique often eliminates the need for solvents, making it an exceptionally environmentally friendly method. nih.govacs.org Mechanochemical synthesis can lead to accelerated reaction rates, higher yields, and sometimes even novel reactivity not observed in solution-phase chemistry. rsc.orgresearchgate.net
The synthesis of N-containing heterocycles has been effectively demonstrated using mechanochemical grinding. asianpubs.org This solvent-free approach offers advantages such as mild reaction conditions, high atom economy, short reaction times, and simple separation procedures. researchgate.net Ball milling has been used to synthesize a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov While specific applications to the target molecule are not detailed, the proven success of mechanochemistry for constructing diverse heterocyclic frameworks suggests its potential applicability. nih.govresearchgate.net The key benefits include operational simplicity and a significant reduction in chemical waste. rsc.org
Solvent-Free and Green Chemistry Methodologies
The overarching goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The advanced techniques discussed above—MCRs, microwave, ultrasound, and mechanochemical synthesis—are all pillars of this philosophy, frequently enabling solvent-free reactions. benthamdirect.comnih.gov
Solvent-free synthesis, or "neat" reactions, offer numerous advantages, including reduced environmental pollution, lower costs, and simplified procedures as the need for solvent removal is obviated. rsc.org Many microwave-assisted and mechanochemical reactions are conducted under solvent-free conditions. researchgate.netnih.gov
Beyond just eliminating solvents, other green chemistry principles are applied to heterocycle synthesis. This includes the use of water as a reaction medium, employing renewable starting materials, and utilizing recyclable catalysts. acs.orgnih.gov For example, the synthesis of pyrazole-dimedone derivatives has been reported in water at ambient temperature. mdpi.com These methodologies collectively contribute to more sustainable pathways for producing complex molecules like this compound. researchgate.net
Advanced Structural Characterization and Conformational Analysis of 5 4 Bromo 1h Pyrazol 1 Yl Methyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete bonding framework and establish through-space proximities of atoms.
One-Dimensional NMR (¹H, ¹³C) Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. Based on spectral data from analogous 4-bromopyrazole and 5-substituted 1,2-oxazole derivatives, a predicted set of chemical shifts for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole can be established. jmcs.org.mxnih.govresearchgate.netcdnsciencepub.comipb.pt
The ¹H NMR spectrum is expected to show five distinct signals. The two protons on the pyrazole (B372694) ring (H-3' and H-5') would appear as singlets in the aromatic region. The single proton on the 1,2-oxazole ring (H-4) is also anticipated to be a singlet. The methylene (B1212753) bridge protons (-CH₂-) connecting the two heterocyclic rings would manifest as a sharp singlet, with its chemical shift influenced by the adjacent nitrogen and the oxazole (B20620) ring.
The ¹³C NMR spectrum would complement this by showing the expected seven unique carbon signals. The carbons of the pyrazole and oxazole rings are expected to resonate in the aromatic region (δ 100-170 ppm), with the carbon bearing the bromine atom (C-4') showing a characteristic shift around 97 ppm. jmcs.org.mxresearchgate.net The methylene linker carbon (-CH₂-) would appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-4 (Oxazole) | ~6.5 - 6.8 (s) | ~100 - 108 |
| H-3 (Oxazole) | - | ~150 - 152 |
| C-5 (Oxazole) | - | ~168 - 172 |
| -CH₂- (Linker) | ~5.6 - 5.9 (s) | ~50 - 55 |
| H-3' (Pyrazole) | ~7.6 - 7.8 (s) | ~140 - 142 |
| H-5' (Pyrazole) | ~7.9 - 8.1 (s) | ~129 - 131 |
| C-4' (Pyrazole) | - | ~96 - 98 |
Note: Predicted values are based on literature data for substituted pyrazoles and isoxazoles. Actual experimental values may vary. (s = singlet)
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Assignment
While 1D NMR suggests the structure, 2D NMR experiments are crucial for unambiguous confirmation of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this specific molecule, no cross-peaks are expected in the COSY spectrum as all proton signals are predicted to be singlets with no vicinal coupling partners.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, it would link the singlet at ~5.7 ppm to the carbon at ~52 ppm, confirming their identity as the -CH₂- linker.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the methylene protons and the protons on both the oxazole (H-4) and pyrazole (H-5') rings, providing insight into the molecule's preferred conformation and spatial arrangement.
Table 2: Expected Key HMBC Correlations
| Proton Signal | Correlated Carbon Signals (Expected) | Structural Information Confirmed |
| -CH₂- (Linker) | C-5 (Oxazole), C-3' (Pyrazole), C-5' (Pyrazole) | Connectivity of linker to both heterocyclic rings. |
| H-4 (Oxazole) | C-5 (Oxazole), C-3 (Oxazole) | Assignment of oxazole ring carbons. |
| H-3' (Pyrazole) | C-5' (Pyrazole), C-4' (Pyrazole) | Assignment of pyrazole ring carbons. |
| H-5' (Pyrazole) | C-3' (pyrazole), C-4' (pyrazole) | Assignment of pyrazole ring carbons. |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Investigation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the investigation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the exact mass can be calculated from its molecular formula.
Table 3: Molecular Formula and Exact Mass
| Parameter | Value |
| Molecular Formula | C₇H₅BrN₄O |
| Monoisotopic Mass (Exact) | 243.9647 u |
| [M+H]⁺ Ion | 244.9725 u |
An experimental HRMS measurement matching this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern is predictable based on the known behavior of pyrazole and oxazole rings. researchgate.netclockss.orgsapub.org
A plausible fragmentation pathway would involve the initial cleavage of the bond between the methylene linker and one of the heterocyclic rings, as this is often the weakest point.
Table 4: Predicted Key Fragments in MS/MS Analysis
| m/z (approx.) | Proposed Fragment Structure/Loss |
| 170/172 | [C₄H₂BrN₂]⁺ (4-bromopyrazole cation) |
| 156/158 | [C₃H₂BrN₂-CH₂]⁺ (bromopyrazolyl-methyl cation) |
| 82 | [C₄H₄NO]⁺ (isoxazolyl-methyl cation) |
| 67 | [C₃H₃N₂]⁺ (pyrazole cation after loss of Br) |
The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion and any bromine-containing fragments would be a key diagnostic feature.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. rjpbcs.comresearchgate.netspectrabase.com The spectrum serves as a unique "molecular fingerprint."
The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its structural components.
Table 5: Expected Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100 - 3150 | Aromatic C-H stretching (pyrazole and oxazole rings) |
| 2950 - 3050 | Methylene (-CH₂-) C-H stretching |
| 1550 - 1620 | C=N and C=C ring stretching vibrations |
| 1400 - 1500 | Ring stretching modes |
| 1050 - 1250 | C-O stretching within the oxazole ring |
| 900 - 950 | Ring breathing modes |
| 550 - 650 | C-Br stretching |
These predicted bands, when observed in an experimental spectrum, would confirm the presence of the key structural features of the molecule: the aromatic-like heterocyclic rings, the methylene linker, and the carbon-bromine bond.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent pyrazole and oxazole rings, the methylene linker, and the carbon-bromine bond.
The vibrational frequencies of the 4-bromo-1H-pyrazole moiety can be predicted based on studies of similar halogenated pyrazoles. mdpi.com The C-H stretching vibrations of the aromatic rings are anticipated in the 3100-3150 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the pyrazole and oxazole rings are expected to appear in the 1400-1600 cm⁻¹ range. researchgate.net The methylene bridge (-CH₂) connecting the two heterocyclic rings would likely exhibit characteristic asymmetric and symmetric stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, as well as scissoring vibrations near 1450 cm⁻¹.
The presence of the 1,2-oxazole ring introduces specific vibrational modes. The C=N-O stretching is typically observed in the 1300-1400 cm⁻¹ region, while the N-O stretch is found around 900-1000 cm⁻¹. researchgate.net The C-Br stretching vibration is expected to produce a distinct absorption band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. mdpi.com
An interactive data table summarizing the predicted IR absorption bands and their corresponding vibrational assignments is provided below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3150-3100 | C-H stretching (aromatic) | Pyrazole, Oxazole rings |
| ~2950 | -CH₂- asymmetric stretching | Methylene bridge |
| ~2850 | -CH₂- symmetric stretching | Methylene bridge |
| 1600-1450 | C=N and C=C ring stretching | Pyrazole, Oxazole rings |
| ~1450 | -CH₂- scissoring | Methylene bridge |
| 1400-1300 | C=N-O stretching | Oxazole ring |
| 1000-900 | N-O stretching | Oxazole ring |
| 650-500 | C-Br stretching | 4-bromo-pyrazole |
Note: These values are predictive and based on data from analogous compounds.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that induce a change in molecular polarizability. This technique is particularly sensitive to vibrations of non-polar bonds and symmetric modes.
For this compound, the symmetric stretching vibrations of the pyrazole and oxazole rings are expected to produce strong signals in the Raman spectrum. The C-Br stretching vibration is also typically Raman-active and would appear as a prominent peak in the low-frequency region, corroborating the IR data. nih.gov Ring breathing modes, which involve the symmetric expansion and contraction of the heterocyclic rings, are often strong in Raman spectra and are anticipated in the 800-1200 cm⁻¹ range. The symmetric stretching of the C-C and C-N bonds within the rings will also contribute to the fingerprint region of the spectrum. Due to its non-polar nature, the C-Br bond often yields a more intense and easily identifiable signal in Raman spectroscopy compared to IR spectroscopy.
The following interactive table outlines the expected Raman shifts for the title compound.
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3150-3100 | C-H stretching (aromatic) | Pyrazole, Oxazole rings |
| 1600-1400 | Symmetric C=N and C=C ring stretching | Pyrazole, Oxazole rings |
| 1200-800 | Ring breathing modes | Pyrazole, Oxazole rings |
| 650-500 | C-Br stretching | 4-bromo-pyrazole |
Note: These predictions are based on the expected Raman activity of functional groups found in similar molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Analysis
Although a specific crystal structure for this compound is not publicly available, its structural parameters can be reliably predicted by analyzing crystal data from closely related compounds, such as 4-bromo-1H-pyrazole and various substituted 1,2-oxazoles. mdpi.comnih.gov
Below is an interactive table of predicted crystallographic parameters based on data from analogous structures.
| Parameter | Bond/Angle | Predicted Value | Basis from Analogue Structures |
| Bond Length (Å) | Pyrazole C-Br | ~ 1.88 | 4-bromo-1H-pyrazole mdpi.com |
| Bond Length (Å) | Pyrazole C=N | ~ 1.32 | Substituted pyrazoles nih.gov |
| Bond Length (Å) | Oxazole N-O | ~ 1.43 | Substituted 1,2-oxazoles nih.gov |
| Bond Length (Å) | Oxazole C=N | ~ 1.30 | Substituted 1,2-oxazoles beilstein-journals.org |
| Bond Angle (°) | C-C-Br (in pyrazole) | ~ 127 | 4-bromo-1H-pyrazole mdpi.com |
| Torsion Angle (°) | Pyrazole-CH₂-Oxazole | Variable | Dependent on crystal packing forces |
Assessment of Intramolecular and Intermolecular Interactions in the Crystalline State
The packing of this compound molecules in the crystal lattice would be governed by a network of weak intermolecular interactions. The pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen and nitrogen atoms of the oxazole ring are potential hydrogen bond acceptors. The C-H groups on the aromatic rings and the methylene bridge can act as weak hydrogen bond donors, leading to the formation of C-H···N and C-H···O interactions. nih.govuni-muenchen.de
Furthermore, the bromine atom introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can interact favorably with electron-rich atoms like the nitrogen or oxygen atoms of neighboring molecules (C-Br···N or C-Br···O). rsc.org Type II C-Br···Br-C interactions, where the C-Br···Br angle is approximately 90°, are also plausible and contribute significantly to the stability of crystal structures in many brominated organic compounds. researchgate.net Finally, π-π stacking interactions between the electron-rich pyrazole and oxazole rings of adjacent molecules may further stabilize the crystal packing.
The potential intermolecular interactions are summarized in the interactive table below.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |
| Hydrogen Bond | C-H (Ring/CH₂) | N (Pyrazole/Oxazole) | ~ 2.4 - 2.8 (H···N) | Directs molecular assembly into chains or sheets. uni-muenchen.de |
| Hydrogen Bond | C-H (Ring/CH₂) | O (Oxazole) | ~ 2.3 - 2.7 (H···O) | Contributes to the formation of a 3D supramolecular network. nih.gov |
| Halogen Bond | C-Br | N/O (Pyrazole/Oxazole) | ~ 3.0 - 3.4 (Br···N/O) | Provides directional control over crystal packing. rsc.org |
| Halogen-Halogen | C-Br | Br-C | ~ 3.5 - 3.7 (Br···Br) | Stabilizes the lattice via dispersion and electrostatic forces. researchgate.net |
| π-π Stacking | Pyrazole Ring | Oxazole Ring | ~ 3.5 - 4.0 | Contributes to overall packing efficiency. |
Computational Chemistry and Theoretical Modeling of 5 4 Bromo 1h Pyrazol 1 Yl Methyl 1,2 Oxazole
Quantum Chemical Calculations for Electronic and Geometric Properties
No published studies were found that have conducted quantum chemical calculations on 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole. Such studies would typically involve the following analyses:
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
There is no evidence of molecular dynamics simulations having been performed on this compound in the existing literature. This type of study would be essential for:
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in hypothesis-driven drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition.
Prediction of Binding Modes with Putative Biological Receptors and Enzymes
Given the prevalence of pyrazole (B372694) and oxazole (B20620) motifs in pharmacologically active compounds, "this compound" can be docked against a variety of known biological targets. Pyrazole-containing molecules have been investigated as inhibitors for a range of enzymes, including kinases and DNA gyrase. nih.govnih.gov
Docking simulations would place the molecule within the active site of a selected receptor, and a scoring function would rank the possible binding poses based on estimated binding affinity. For instance, in a hypothetical kinase active site, the molecule might orient itself to interact with the hinge region, a common binding mode for kinase inhibitors. The 4-bromopyrazole and isoxazole (B147169) rings would likely occupy distinct sub-pockets within the binding site, with the methylene (B1212753) bridge providing the necessary flexibility to achieve an optimal fit.
Elucidation of Key Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking, hydrophobic effects)
The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. For "this compound," these interactions are predicted to include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming interactions with donor residues (e.g., lysine, arginine, serine) in a protein's active site.
π-Stacking: The aromatic pyrazole and isoxazole rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Effects: The carbon backbone of the molecule and the bromo-substituent can form favorable hydrophobic interactions with nonpolar pockets of the receptor.
Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's backbone or side chains.
Molecular dynamics simulations can further validate the stability of these interactions over time, providing a more dynamic picture of the binding event. pensoft.net
Table 2: Predicted Non-Covalent Interactions with a Hypothetical Kinase Target (This table is illustrative, representing plausible interactions based on the compound's structure and general knowledge of kinase inhibitor binding.)
| Molecular Moiety | Putative Interacting Residue (Example) | Type of Interaction |
| Pyrazole Ring Nitrogen | Lysine (NH3+) | Hydrogen Bond |
| Isoxazole Ring Oxygen | Serine (-OH) | Hydrogen Bond |
| Bromine Atom | Glycine (Backbone C=O) | Halogen Bond |
| Pyrazole Ring | Phenylalanine | π-π Stacking |
| Methylene Bridge | Valine, Leucine | Hydrophobic Interaction |
In Silico Assessment of Binding Affinities and Energetic Landscapes
Beyond simply predicting the binding pose, computational methods can estimate the binding free energy of the ligand-receptor complex. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding affinity from molecular dynamics simulation trajectories. samipubco.com
These calculations provide a quantitative measure (e.g., in kcal/mol) of how strongly the ligand binds to its target. The total binding free energy is decomposed into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, and solvation energy. This energetic landscape helps to identify the key forces driving the binding event and can be used to compare the affinity of different proposed ligands, guiding the design of more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Compound Design
QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Structure Activity Relationship Sar and Mechanistic Investigations of 5 4 Bromo 1h Pyrazol 1 Yl Methyl 1,2 Oxazole Derivatives
Design Principles for Structural Modifications and Analog Development
The design of novel analogs of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core structure, including the pyrazole (B372694) and oxazole (B20620) rings, as well as the methylene (B1212753) linker.
Exploration of Substituent Effects on the 4-Bromo-1H-pyrazole Ring (e.g., at N1, C3, C5 positions)
The 4-bromo-1H-pyrazole ring is a key pharmacophore, and modifications at its various positions can significantly impact biological activity. The bromine atom at the C4 position is often introduced to enhance potency, a common strategy in drug design.
Substitutions at the N1 position of the pyrazole ring are critical for modulating the compound's interaction with its biological target. In related pyrazole-containing compounds, the introduction of different aryl or alkyl groups at this position has been shown to influence binding affinity and selectivity. For instance, in a series of pyrazole derivatives, the nature of the substituent on the N-phenyl ring was found to significantly alter their antimicrobial properties. biointerfaceresearch.com While specific studies on the N1 position of this compound are limited, it is a prime target for modification to explore interactions with hydrophobic pockets in target proteins.
Table 1: Postulated Impact of Substitutions on the 4-Bromo-1H-pyrazole Ring
| Position | Type of Substituent | Potential Impact on Activity | Rationale |
| N1 | Aryl, Alkyl, Heteroaryl | Modulation of binding affinity and selectivity | Interaction with specific pockets of the target protein. |
| C3 | Small H-bond donors/acceptors | Enhanced target binding | Formation of key hydrogen bonds with amino acid residues. |
| C5 | Bulky or flexible groups | Altered conformation and selectivity | Influencing the orientation within the binding site. |
Modifications on the 1,2-Oxazole Ring (e.g., at C3, C4 positions)
Alterations at the C3 and C4 positions of the 1,2-oxazole ring can lead to changes in the electronic distribution and steric bulk of the molecule. While specific SAR studies on this compound are not extensively documented, research on other oxazole-containing compounds has shown that substitution at these positions can be critical for activity. For example, in a series of oxazole derivatives, the nature of the substituent at the C4 position was found to significantly influence their antibacterial activity. researchgate.net
Variances in the Methylene Linker Region and its Impact on Conformation
Introducing rigidity or flexibility into the linker region can have a profound impact on biological activity. For instance, replacing the single methylene group with a longer or more constrained unit could alter the distance and angle between the pyrazole and oxazole moieties, potentially leading to enhanced or diminished activity depending on the specific target's topology. Computational studies on similar linked heterocyclic systems can provide valuable insights into the conformational preferences and the energetic penalties associated with different linker geometries.
Bioisosteric Replacements to Modulate Molecular Interactions
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics. In the context of this compound, various bioisosteric replacements can be envisioned.
The pyrazole ring itself can be considered a bioisostere of other aromatic rings and can be replaced by other five-membered heterocycles like thiazole, triazole, or imidazole. acs.orgnih.gov Such replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule, leading to different biological profiles. acs.orgnih.gov
Mechanistic Studies of Biological Interactions at the Molecular Level (In Vitro Focus)
Understanding the mechanism of action at the molecular level is paramount for the rational design of new derivatives. In vitro studies, including enzyme assays, receptor binding assays, and molecular docking, are instrumental in identifying and characterizing the molecular targets of this compound and its analogs.
Identification of Putative Molecular Targets (e.g., specific enzymes, receptors, transporters, nucleic acids)
Based on the biological activities reported for structurally related pyrazole and oxazole-containing compounds, several putative molecular targets can be proposed for this compound derivatives.
Enzymes are a common class of targets for pyrazole-based compounds. For example, molecular docking studies on pyrazole-oxazole hybrids have suggested that bacterial DNA gyrase and topoisomerase IV are potential targets for their antibacterial activity. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The pyrazole moiety, in conjunction with other parts of the molecule, can interact with the active site of these enzymes, often through hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Another potential enzyme target is dihydrofolate reductase (DHFR) , which is crucial for the synthesis of nucleic acids and amino acids. Some pyrazole derivatives have been reported as inhibitors of DHFR. nih.gov
Receptors also represent a potential target class. For instance, certain pyrazole derivatives have been investigated as ligands for cannabinoid and serotonin (B10506) receptors. nih.gov While there is no direct evidence for this compound targeting these receptors, the possibility cannot be excluded without specific binding assays.
Direct interaction with nucleic acids is another possible mechanism of action. Some heterocyclic compounds are known to intercalate into DNA or bind to specific DNA structures, thereby interfering with cellular processes.
Table 2: Potential Molecular Targets and Supporting Evidence for Pyrazole-Oxazole Derivatives
| Putative Target | Target Class | Rationale / Evidence from Related Compounds |
| DNA Gyrase / Topoisomerase IV | Enzyme | Molecular docking studies on pyrazole-oxazole hybrids show good binding affinity. researchgate.netnih.gov |
| Dihydrofolate Reductase (DHFR) | Enzyme | Known target for other pyrazole-containing antibacterial agents. nih.gov |
| Cannabinoid Receptors (CB1/CB2) | Receptor | Pyrazole is a core scaffold in known cannabinoid receptor modulators. nih.gov |
| Serotonin Receptors (5-HT) | Receptor | Some pyrazole derivatives exhibit affinity for serotonin receptors. |
| Nucleic Acids | DNA/RNA | A potential mechanism for heterocyclic compounds, though direct evidence for this scaffold is lacking. |
In Vitro Enzyme Kinetic Studies
There is no available information from in vitro enzyme kinetic studies for this compound or its derivatives. Therefore, parameters such as the type of inhibition, Michaelis-Menten constant (Km), maximum velocity (Vmax), or the inhibition constant (Ki) against any specific enzyme target have not been determined.
Receptor Binding Assays and Determination of Binding Parameters
No data from receptor binding assays for this compound derivatives are present in the current scientific literature. As such, binding affinities, dissociation constants (Kd), or IC50 values for any specific receptor are unknown.
Mechanistic Insights from In Vitro Cellular Assays
Information regarding the effects of this compound in in vitro cellular models is not available. Studies to elucidate its potential cellular uptake mechanisms or its impact on specific signaling pathways have not been published.
Investigation of Interactions in Cell-Free Systems
There are no published reports on the investigation of this compound and its derivatives in cell-free systems. Such studies would be necessary to understand its direct interactions with purified proteins or other biological macromolecules.
Role of 5 4 Bromo 1h Pyrazol 1 Yl Methyl 1,2 Oxazole As a Privileged Scaffold or Research Tool
Applications in Lead Compound Identification and Optimization in Drug Discovery Research
The pyrazole (B372694) ring is a well-established privileged scaffold in drug discovery, present in numerous marketed drugs. nih.govnih.gov The 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole scaffold can serve as a starting point for the design of new lead compounds. The bromine atom allows for systematic modifications to explore the SAR and optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Utility in Combinatorial Chemistry and the Synthesis of Chemical Libraries
The reactivity of the bromine atom makes this compound an ideal building block for combinatorial chemistry. nih.gov By employing various cross-coupling reactions, a large library of diverse compounds can be rapidly synthesized. This approach is highly valuable for high-throughput screening campaigns aimed at identifying new bioactive molecules.
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes can be used to visualize and study the interactions of the molecule with its biological targets within cells.
Integration into Multi-Component Systems for Enhanced Research Functionality
The modular nature of this compound allows for its integration into more complex multi-component systems. For example, it could be linked to other pharmacophores to create bifunctional molecules or conjugated to polymers or nanoparticles for targeted delivery applications.
Precursor for the Synthesis of Complex Natural Product Analogs
Many natural products with interesting biological activities contain heterocyclic rings. mdpi.com The this compound scaffold can serve as a synthetic precursor for the preparation of analogs of these natural products. This allows for the exploration of their SAR and the development of new therapeutic agents with improved properties.
Conclusion
Advancements in Asymmetric Synthesis and Chiral Induction for Stereoselective Access
A significant hurdle in the exploration of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole and its derivatives is the development of efficient and stereoselective synthetic methods. As many biologically active molecules are chiral, the ability to selectively synthesize specific stereoisomers is crucial for understanding their pharmacological profiles.
Future research should focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound. This could involve the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. researchgate.net Another promising approach is the application of organocatalysis, utilizing small chiral organic molecules to catalyze enantioselective transformations. Furthermore, transition-metal catalyzed asymmetric synthesis, employing chiral ligands, offers a powerful tool for the construction of stereogenic centers with high precision.
Key challenges in this area include the identification of suitable chiral catalysts and reaction conditions that are compatible with the pyrazole (B372694) and oxazole (B20620) moieties, as well as the bromine substituent. The development of methodologies that allow for the selective synthesis of all possible stereoisomers will be essential for comprehensive structure-activity relationship (SAR) studies.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Challenges |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the starting material to direct the stereoselective formation of a new stereocenter. | Stoichiometric use of the auxiliary and the need for additional synthetic steps for its attachment and removal. |
| Organocatalysis | The use of small, metal-free chiral organic molecules to catalyze enantioselective reactions. | Catalyst loading, scalability, and the identification of catalysts that are effective for the specific transformation. |
| Metal-Catalyzed Asymmetric Synthesis | Transition metals complexed with chiral ligands are used to catalyze stereoselective reactions. | Cost of precious metal catalysts, ligand design and synthesis, and sensitivity to air and moisture. |
Exploration of Novel Reaction Methodologies and Sustainable Synthesis Pathways
Beyond stereoselectivity, the development of novel and sustainable synthetic methods for the core this compound scaffold is a critical area for future research. Traditional synthetic routes for heterocyclic compounds can often be lengthy, low-yielding, and generate significant chemical waste.
Future investigations should explore innovative reaction methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.net The use of flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, can offer improved safety, scalability, and control over reaction parameters.
A strong emphasis should be placed on green chemistry principles to develop more environmentally friendly synthetic pathways. researchgate.net This includes the use of safer and biodegradable solvents, the development of catalyst-free reactions, and the utilization of energy-efficient techniques like microwave-assisted synthesis. researchgate.net Furthermore, exploring sustainable brominating agents to replace hazardous elemental bromine is an important consideration for the synthesis of this and other brominated heterocyclic compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating the discovery and optimization of bioactive compounds based on the this compound scaffold. These computational tools can be employed to design novel derivatives with enhanced biological activity and to predict their properties, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Future research should focus on the development of robust quantitative structure-activity relationship (QSAR) models using machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). mdpi.com These models can identify the key structural features that are responsible for a compound's biological activity and can be used to predict the activity of virtual compounds. mdpi.comtandfonline.com Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective molecules. mdpi.comnih.gov
A significant challenge will be the generation of high-quality, diverse datasets required to train these AI/ML models. This will necessitate the synthesis and biological evaluation of a range of analogues of this compound to build a comprehensive training set.
Table 2: Applications of AI and Machine Learning in Compound Development
| Application | Description | Key Methodologies |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Molecular Docking, Pharmacophore Modeling |
| De Novo Design | Generation of novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |
| Activity Prediction | Predicting the biological activity of new compounds based on their structure. | Quantitative Structure-Activity Relationship (QSAR), Machine Learning (e.g., ANN, SVM) |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Machine Learning Models |
Development of Orthogonal Biological Target Identification and Validation Strategies
A critical aspect of understanding the biological effects of this compound is the identification and validation of its molecular targets. The development and application of orthogonal, or complementary, target identification strategies will be crucial to confidently elucidate its mechanism of action.
One powerful approach is phenotypic screening, where the compound is tested in cell-based or organismal models to identify a specific phenotypic change. mdpi.comnih.gov This can be followed by target deconvolution techniques to identify the protein(s) responsible for the observed effect. Chemoproteomics, which utilizes chemical probes to identify protein-ligand interactions in a complex biological system, is a key method for target deconvolution. researchgate.netnih.gov This can be done using either affinity-based probes derived from the parent compound or through probe-free methods. researchgate.net
To ensure the validity of a potential target, it is essential to employ orthogonal validation methods. nih.gov For instance, a target identified through chemoproteomics could be validated using genetic approaches such as CRISPR-Cas9 or RNA interference (RNAi) to knockdown the expression of the putative target and observe if this phenocopies the effect of the compound. researchgate.net Pharmacological validation, using other known modulators of the identified target, can provide further confirmation.
The primary challenge lies in the design and synthesis of effective chemical probes for chemoproteomics without significantly altering the compound's biological activity. Additionally, interpreting the large datasets generated from these high-throughput techniques requires sophisticated bioinformatic tools.
Addressing Specific Research Gaps in the Structure-Function Relationship of Brominated Pyrazolyl-Oxazoles
A significant research gap exists in the understanding of the structure-function relationship (SFR) of brominated pyrazolyl-oxazoles, including the title compound. While the individual pyrazole and oxazole rings are known to be important pharmacophores, their combined effect, particularly with the presence of a bromine atom, is not well-documented.
Future research must systematically investigate the role of each component of the this compound scaffold. This includes:
The position and nature of the halogen: The effect of replacing bromine with other halogens (fluorine, chlorine, iodine) or moving it to other positions on the pyrazole ring should be explored to understand its influence on activity and physicochemical properties. researchgate.net
The linker between the two rings: The length and flexibility of the methylene (B1212753) linker could be modified to optimize the spatial arrangement of the two heterocyclic rings for improved target binding.
Substitution on the oxazole ring: The introduction of various substituents on the oxazole ring could lead to the discovery of derivatives with enhanced potency and selectivity.
A key challenge will be the development of efficient synthetic routes that allow for the facile and systematic modification of all parts of the molecule. The lack of existing SAR data for this specific scaffold means that initial studies will be largely exploratory.
Potential for Material Science and Agri-Chemical Research Applications (e.g., as building blocks, not end-use product)
Beyond its potential in medicinal chemistry, the this compound scaffold holds promise as a versatile building block in material science and agrochemical research. The presence of multiple nitrogen and oxygen atoms, along with a reactive bromine substituent, makes it an attractive synthon for the construction of more complex molecules.
In material science, this compound could serve as a precursor for the synthesis of novel polymers, metal-organic frameworks (MOFs), or functional dyes. The heterocyclic rings can provide rigidity and specific electronic properties, while the bromine atom can be used as a handle for further functionalization through cross-coupling reactions.
In the agrochemical sector, pyrazole and oxazole derivatives are known to exhibit a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. The this compound core could be incorporated into larger molecules to develop new crop protection agents.
The main challenge in these areas will be to explore the reactivity of this scaffold and to develop efficient methods for its incorporation into larger, functional systems. Collaboration between synthetic chemists and researchers in material science and agrochemistry will be essential to fully realize the potential of this compound as a versatile chemical building block.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 1,2-oxazole core in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole?
- Methodological Answer : Van Leusen's oxazole synthesis is a robust approach for forming the 1,2-oxazole ring. This involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification yield the oxazole derivative . For the pyrazole-bromomethyl substituent, halogenation of pyrazole precursors using brominating agents (e.g., NBS or Br₂) is recommended, followed by coupling to the oxazole via nucleophilic substitution or click chemistry .
Q. How can NMR spectroscopy be optimized to characterize the regiochemistry of 1,2-oxazole derivatives like this compound?
- Methodological Answer :
- ¹H NMR : The oxazole methine proton typically appears as a singlet at δ 8.46 ppm, while the brominated pyrazole protons resonate between δ 7.3–8.1 ppm. Coupling constants (e.g., 2JH3–N2 = 14.36 Hz) confirm the 1,2-oxazole configuration .
- ¹³C NMR : Key signals include oxazole carbons at δ 108–179 ppm and pyrazole carbons at δ 120–140 ppm. The bromine atom induces deshielding in adjacent carbons .
Q. What is the role of the bromine substituent on the pyrazole ring in modulating reactivity?
- Methodological Answer : The bromine atom enhances electrophilicity at the pyrazole C4 position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). It also stabilizes intermediates via resonance and inductive effects during nucleophilic substitutions. Comparative studies with non-brominated analogs show reduced halogen bonding in the brominated derivative .
Advanced Research Questions
Q. How can halogen bonding interactions between this compound and electron-rich acceptors be systematically studied?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene). Analyze Br⋯N/O distances (typically 2.8–3.3 Å) and angles (160–180°) using SHELXL .
- Computational Analysis : Calculate molecular electrostatic potentials (MEPs) at the B3LYP/6-31G* level. Regions with σ-hole potentials (>20 kcal/mol) indicate halogen-bonding propensity .
Q. What strategies address contradictions in crystallographic data for 1,2-oxazole derivatives, such as bond-length discrepancies?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution refinement. Apply restraints for disordered regions and validate with R-factor convergence (<5%).
- Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., 700 oxazole-containing structures) to identify outliers. For example, oxazole bond lengths typically range from 1.28–1.34 Å (C–O) and 1.32–1.38 Å (C–N) .
Q. How can regioselectivity challenges in functionalizing the 1,2-oxazole ring be mitigated during derivatization?
- Methodological Answer :
- Directing Groups : Introduce Boc-protected amines at C5 to steer electrophilic attacks to C4.
- Computational Screening : Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to predict reactivity indices. For 1,2-oxazoles, C4 is more electrophilic than C3 by ~10 kcal/mol .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Acetylcholinesterase (AChE) Inhibition : Isoxazole derivatives inhibit AChE via π-π stacking with Trp84 (PDB: 1ACJ). Docking studies (AutoDock Vina) can assess binding affinity .
- Calcium Channel Modulation : Analogous to ISX-9, the compound may activate voltage-gated Ca²⁺ channels. Patch-clamp assays on neuronal cells are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
